Benzotriazole

Descripción

Overview of Benzotriazole as a Chemical Entity

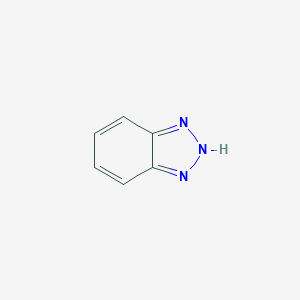

This compound, with the chemical formula C₆H₅N₃, is typically found as a white to light tan crystalline solid. nih.govatamanchemicals.com Its structure features a five-membered ring containing three nitrogen atoms fused to a benzene (B151609) ring. atamanchemicals.comijariie.com This heterocyclic system is known for its stability and ability to participate in various chemical reactions. atamanchemicals.com

A key characteristic of this compound is its tautomerism. The five-membered ring can exist in two tautomeric forms, 1H- and 2H-benzotriazole, with the proton rapidly migrating between the nitrogen atoms at positions 1 and 3. researchgate.netosti.govijarsct.co.in At room temperature, the 1H-form is generally predominant in both gas and solution phases. researchgate.net Theoretical studies employing various computational methods have investigated the relative stability of these tautomers, with results depending on the specific method and basis set used. researchgate.netosti.govresearchgate.net

This compound exhibits both weak acidic and weak basic properties. It acts as a weak Brønsted acid with a pKa of 8.2 and a very weak Brønsted base with a pKa less than 0 for its conjugate acid. ijarsct.co.inwikipedia.org This amphoteric nature contributes to its reactivity and ability to form complexes. It can also function as a Lewis base, coordinating with metal ions. wikipedia.org

Here is a table summarizing some key physical and chemical properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₆H₅N₃ | nih.govatamanchemicals.com |

| Molar Mass | 119.127 g/mol | atamanchemicals.comwikipedia.org |

| Appearance | White to light tan solid/crystals | nih.govatamanchemicals.comwikipedia.org |

| Melting Point | 100 °C | atamanchemicals.comwikipedia.org |

| Solubility in Water | 1.98 x 10⁴ mg/L at 25 °C (moderate) | nih.govwikipedia.org |

| Acidity (pKa) | 8.2 | ijarsct.co.inwikipedia.org |

| Basicity (pKb) | > 14 | wikipedia.org |

Historical Context of this compound Research

The synthesis of this compound was first reported in 1889 by G. Schultz. gsconlinepress.com Initially, its applications were primarily industrial, notably as a corrosion inhibitor for metals like copper, zinc, and aluminum due to its capacity to form a protective film on metal surfaces. gsconlinepress.com Its use as a corrosion inhibitor has continued over the years in various industrial systems. gsconlinepress.com

By the mid-20th century, researchers began to explore the potential biological activities of this compound. gsconlinepress.com This shift marked the beginning of its investigation in pharmaceutical and medicinal chemistry, driven by its ability to interact with enzymes and proteins. gsconlinepress.com The recognition of its potential in biological contexts paved the way for extensive academic research into its derivatives and their pharmacological properties. gsconlinepress.com

Early research also established methods for synthesizing this compound, typically involving the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. atamanchemicals.comijariie.comgsconlinepress.comresearchgate.net This method involves the diazotization of one amine group followed by spontaneous cyclization. ijariie.comgsconlinepress.com

Significance of this compound in Contemporary Science

In contemporary academic research, this compound holds significant importance as a versatile scaffold for the design and synthesis of novel compounds with a wide range of potential applications. ijariie.comgsconlinepress.com Its unique structure allows for various chemical modifications, enabling chemists to explore structure-activity relationships (SAR) and optimize properties for specific research goals. gsconlinepress.com

This compound derivatives are actively investigated for their diverse biological activities, including potential antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijariie.comijarsct.co.ingsconlinepress.comresearchgate.netresearchgate.net Research findings have highlighted the efficacy of this compound derivatives against various pathogens, including antibiotic-resistant bacteria and fungal strains. gsconlinepress.comresearchgate.net Studies also explore their potential as antiprotozoal agents. researchgate.netnih.gov

Beyond medicinal chemistry, this compound chemistry is utilized in synthetic methodologies. It serves as a valuable synthetic auxiliary, facilitating the construction of complex heterocyclic systems that may be challenging to synthesize by other means. ijariie.comijarsct.co.inrjptonline.org Researchers have developed various synthetic strategies involving this compound, including solvent-free techniques for N-alkylation and the synthesis of N-acyl benzotriazoles. researchgate.net The formation and characterization of metal-benzotriazole complexes are also subjects of ongoing research, often confirmed using spectroscopic techniques like IR and NMR spectroscopy. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDEWIWKLJBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020147 | |

| Record name | 1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Benzotriazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzotriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C (338 °F) - closed cup, 190-195 °C o.c. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate) | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.36 g/cu cm at 20 °C, 1.36 g/cm³ | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.1 (Air = 1) | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from chloroform or benzene, White to light tan, crystalline powder | |

CAS No. |

95-14-7, 273-02-9 | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86110UXM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C | |

| Record name | 1,2,3-BENZOTRIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Benzotriazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOTRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Benzotriazole and Its Derivatives

Cyclocondensation Reactions in Benzotriazole Synthesis

Cyclocondensation reactions represent a fundamental and widely utilized strategy for the synthesis of the this compound core structure. These methods typically involve the formation of the triazole ring by cyclizing a substituted o-phenylenediamine (B120857) precursor.

O-Phenylenediamine and Nitrite-Based Cyclizations

A classic and direct method for synthesizing this compound involves the reaction of o-phenylenediamine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid. gsconlinepress.comgsconlinepress.com The process begins with the diazotization of one of the amino groups of o-phenylenediamine to form a monodiazonium derivative. gsconlinepress.compharmacyinfoline.com This intermediate then undergoes spontaneous intramolecular cyclization, followed by the elimination of a water molecule, to yield the stable this compound ring. gsconlinepress.com Acetic acid is often preferred over mineral acids as it has been found to be more satisfactory for this reaction. orgsyn.org

The reaction is typically initiated by dissolving o-phenylenediamine in aqueous acetic acid. orgsyn.orgcutm.ac.in After cooling the solution, an aqueous solution of sodium nitrite is added. orgsyn.orgcutm.ac.in The reaction is exothermic, with the temperature rising significantly, and is accompanied by a color change from deep red to pale brown. pharmacyinfoline.comcutm.ac.in Upon cooling, the this compound product precipitates and can be collected by filtration. orgsyn.orgcutm.ac.in Yields for this one-pot synthesis are generally good, with reports of 75–81% after purification. orgsyn.org

Reaction Conditions for this compound Synthesis from o-Phenylenediamine

| Parameter | Value/Condition |

| Starting Material | o-Phenylenediamine |

| Reagents | Sodium nitrite, Glacial acetic acid, Water |

| Initial Temperature | Cooled to 5-15°C |

| Peak Reaction Temp. | Rises to 70-85°C |

| Reaction Time | Stirring for 15-60 minutes after nitrite addition |

| Product Isolation | Cooling/chilling to induce crystallization, followed by filtration |

| Reported Yield | 75-81% |

This table summarizes typical conditions for the synthesis of this compound from o-phenylenediamine and sodium nitrite. pharmacyinfoline.comorgsyn.orgcutm.ac.in

Metal-Free and Metal-Assisted Synthetic Approaches

Modern synthetic strategies increasingly focus on methods that are either metal-free or employ metals in a catalytic capacity to improve efficiency and reduce waste. These approaches offer milder reaction conditions and broader functional group tolerance.

Solvent-Free N-Alkylation of this compound

The N-alkylation of this compound is a key reaction for producing a wide array of derivatives. Solvent-free methods have gained prominence as they are more environmentally friendly. These reactions can be carried out under thermal conditions or with microwave assistance, which often leads to shorter reaction times and improved yields. gsconlinepress.comijpsonline.comijcrt.org

A common approach involves reacting this compound with an alkyl halide in the presence of a base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) on a solid support like silica (B1680970) (SiO2). gsconlinepress.comijcrt.org This method provides 1-alkyl benzotriazoles regioselectively in moderate to high yields. gsconlinepress.com Another green approach utilizes a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), as both a catalyst and reaction medium for the N-alkylation with alkyl halides under solvent-free conditions at room temperature. researchgate.nettandfonline.com This method has been shown to be efficient, with the reaction of benzyl (B1604629) chloride resulting in a 95% yield. tandfonline.com

Microwave-assisted synthesis has proven to be a particularly effective technique for the N-alkylation of this compound, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. ijpsonline.comnih.govingentaconnect.com

Comparison of N-Alkylation Methods for this compound

| Method | Catalyst/Medium | Conditions | Advantages |

| Thermal | K2CO3, SiO2, TBAB | Solvent-free, heating | Environmentally friendly, good regioselectivity |

| Microwave | K2CO3, SiO2, TBAB | Solvent-free, microwave irradiation | Rapid reaction times, high yields |

| Ionic Liquid | [Bmim]OH | Solvent-free, room temperature | Mild conditions, high efficiency, reusable catalyst |

This table compares different solvent-free approaches for the N-alkylation of this compound. gsconlinepress.comijcrt.orgresearchgate.nettandfonline.com

[3+2] Cycloaddition Reactions in this compound Synthesis

The [3+2] cycloaddition reaction, a cornerstone of "click chemistry," provides a powerful and versatile route to substituted benzotriazoles. nih.gov This method involves the reaction of an azide (B81097) with a benzyne (B1209423) intermediate. nih.govnih.gov Benzynes are highly reactive species that can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)aryl triflates by fluoride-promoted elimination. nih.govorganic-chemistry.org

This approach is highly modular and offers a rapid entry to a wide variety of substituted and functionalized benzotriazoles. nih.govorganic-chemistry.org The reaction is generally tolerant of numerous functional groups on both the azide and the benzyne precursor, including esters, ethers, nitriles, and halogens. nih.govorganic-chemistry.org A broad range of azides, including aryl, alkyl, and functionalized azides, react smoothly to give the desired this compound products in good to excellent yields. nih.govorganic-chemistry.org The reaction is typically carried out using cesium fluoride (B91410) (CsF) as the fluoride source in a solvent like acetonitrile. nih.gov

Flow Chemistry Techniques for this compound Derivatives

Flow chemistry, or continuous flow synthesis, has emerged as a valuable tool for the synthesis of this compound derivatives, offering advantages in terms of safety, scalability, and process control. fu-berlin.de This technique is particularly beneficial when dealing with hazardous reagents or reactive intermediates.

A notable application is the metal-free synthesis of benzotriazoles via the [3+2] cycloaddition of azides and in situ generated arynes in a flow reactor. fu-berlin.de By performing the reaction in continuous flow, the accumulation of reactive aryne intermediates and potentially hazardous azides is minimized, thereby improving the safety profile of the process. fu-berlin.de The short residence times, often on the order of minutes, allow for rapid production and optimization. fu-berlin.de For instance, using tetrabutylammonium triphenyldifluorosilicate (TBAT) as a fluoride source in a flow setup can provide smooth conversion to the desired this compound products. fu-berlin.de

Flow chemistry has also been applied to the synthesis of related heterocyclic systems like benzotriazin-4(3H)-ones. nih.govorganic-chemistry.orgacs.org In one example, acyclic aryl triazine precursors undergo a photocyclization reaction upon exposure to violet light in a continuous flow reactor, affording excellent yields in very short residence times without the need for additives or photocatalysts. nih.govorganic-chemistry.org

Heterocyclization Strategies in this compound Synthesis

The formation of the this compound ring system can be achieved through various heterocyclization strategies. These methods primarily involve the construction of the triazole ring fused to a benzene (B151609) nucleus, often starting from ortho-substituted benzene derivatives.

One of the most fundamental and widely employed methods for synthesizing this compound is the reaction of o-phenylenediamine with a diazotizing agent, such as sodium nitrite, in the presence of an acid like acetic acid or hydrochloric acid. pharmacyinfoline.comgsconlinepress.comscribd.com This reaction proceeds through the diazotization of one of the amino groups to form a diazonium salt, which then undergoes an intramolecular cyclization by attacking the adjacent amino group to yield the stable this compound ring. guidechem.comstackexchange.com The reaction is typically initiated at a low temperature, and upon addition of the nitrite solution, the temperature often rises, facilitating the cyclization. cutm.ac.inorgsyn.org

Another significant strategy involves the [3+2] cycloaddition of azides with benzynes. acs.orgresearchgate.net This method provides a versatile and rapid route to a variety of substituted and functionalized benzotriazoles under mild conditions. acs.org The benzyne intermediate can be generated in situ from precursors like 2-(trimethylsilyl)aryltriflates. tolyltriazole-benzotriazole.com

Reductive cyclization of o-nitrophenylazo compounds presents another pathway to this compound derivatives. researchgate.netgoogle.com This approach can be carried out using various reducing agents. For instance, o-nitrophenylazo dyes can be reduced with glucose in an alkaline solution to yield 2-aryl-2H-benzotriazole 1-oxides, which can be further reduced to the parent benzotriazoles. researchgate.net

Furthermore, denitrogenative cyclization of triazoles has emerged as a method for constructing complex heterocyclic systems, including those containing a this compound moiety. nih.gov This strategy often involves transition-metal catalysis, photolysis, or radical-mediated reactions to induce nitrogen extrusion and subsequent ring formation. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Alternative Energy Sources:

Microwave irradiation has been successfully employed as a non-conventional energy source for the synthesis of this compound derivatives. semanticscholar.orgnih.govnih.govijpsonline.com This technique significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. semanticscholar.orgnih.govnih.gov For example, the synthesis of some this compound derivatives that takes 3-6 hours by conventional reflux can be completed in 3-6 minutes under microwave irradiation. semanticscholar.org However, it is not suitable for all reactions, particularly those that are highly exothermic or involve reagents not amenable to microwave heating. semanticscholar.orgnih.gov

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of benzotriazoles. researchgate.netnih.gov Sonication can enhance reaction rates and yields, providing a more energy-efficient alternative to traditional heating. researchgate.net For instance, 1H-benzotriazoles have been synthesized in good yields and short reaction times from o-phenylenediamine and sodium nitrite under ultrasound irradiation. researchgate.net

Solvent-Free and Catalytic Approaches:

Developing solvent-free reaction conditions is a key aspect of green chemistry. An efficient and simple solvent-free method for the regioselective N-alkylation of this compound has been described, utilizing silica, potassium carbonate, and a phase transfer catalyst under thermal or microwave conditions. gsconlinepress.com Catalyst- and solvent-free routes have also been demonstrated for the synthesis of this compound-based β-amino alcohols. nih.gov

The use of ionic liquids as catalysts and reaction media is another green approach. Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) have been used as efficient catalysts for the N-alkylation of this compound under solvent-free conditions. researchgate.net Furthermore, greener approaches for the N-acylation of amines using this compound chemistry have been developed using water as the solvent. rsc.org

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a selection of this compound derivatives, highlighting the improvements in reaction time and yield.

| Compound | Conventional Method Time (h) | Microwave Method Time (min) | Conventional Method Yield (%) | Microwave Method Yield (%) |

|---|---|---|---|---|

| 5-substituted this compound amide (4a) | 4 | 4.5 | 72 | 93 |

| 5-substituted this compound amide (4b) | 3 | 3 | 65 | 83 |

| 5-substituted this compound amide (4c) | 4 | 4 | 68 | 89 |

| 1-chloromethylthis compound (10) | 6 | 4.33 | - | - |

Data sourced from a comparative study on the synthesis of this compound derivatives. ijpsonline.com

Spectroscopic and Analytical Characterization of Benzotriazole and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques play a vital role in determining the molecular structure and electronic properties of benzotriazole and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives, providing detailed information about the arrangement of atoms and their local electronic environment. Both ¹H and ¹³C NMR are commonly employed. Studies have investigated the tautomerism of this compound in solution using ¹H, ¹³C, and ¹⁵N NMR, determining the barrier to prototropy and thermodynamic parameters for adduct formation with carbonyl compounds. researchgate.netrsc.org For instance, the ¹H NMR spectrum of 1H-benzotriazole in acetone (B3395972) shows characteristic signals for the aromatic protons. chemicalbook.com In substituted benzotriazoles, the chemical shifts of ring protons are observed in specific regions, providing insight into the electronic effects of substituents. asianpubs.org The signals for protons associated with the ring system are typically observed in the region of 7.57 to 7.92 ppm. asianpubs.org The tautomerism between the 1H- and 2H-forms of this compound has been studied, with 1H-benzotriazole being the more stable form in the solid state and in solution. researchgate.net

NMR spectroscopy is also used to characterize this compound complexes. For example, ¹H and ¹³C NMR have been used to characterize imidazole/benzotriazole substituted piperidin-4-one derivatives and their metal complexes. nih.gov In palladium(II) complexes with this compound derivatives, shifts in the ¹H NMR signals compared to the free ligand indicate coordination to the metal center. redalyc.org

Infrared (IR) Spectroscopy for this compound Complexes

IR spectroscopy is valuable for identifying functional groups and studying the bonding in this compound and its complexes. By analyzing the vibrational modes of the molecules, researchers can infer the presence or absence of specific bonds and understand how they are affected by complex formation. For this compound complexes with bivalent metals like Cu(II), Cd(II), and Co(II), the absence of an absorption band in the 3200-3400 cm⁻¹ region in the IR spectra indicates the absence of an -NH group, suggesting coordination through nitrogen atoms. asianpubs.org The IR spectra of metal-benzotriazole complexes can confirm the successful formation of these complexes. gsconlinepress.com Characteristic bands for the this compound ring appear in specific regions of the IR spectrum. rasayanjournal.co.in For instance, bands around 1220 cm⁻¹ and 1020 cm⁻¹ are attributed to C-N bending vibrations, while the C-N stretching vibration appears around 1690 cm⁻¹. rasayanjournal.co.in The N-H stretching frequency of 1,2,3-benzotriazole has been observed at 3462 cm⁻¹. researchgate.net Upon dissolution in solvents like acetone or dioxane, this frequency shifts, indicating the formation of hydrogen bonds between this compound and the solvent molecules. researchgate.net

UV-Vis Spectrophotometry in this compound Studies

UV-Vis spectrophotometry is utilized to study the electronic transitions in this compound and its derivatives, particularly those involving conjugated systems. This technique is useful for both qualitative and quantitative analysis. This compound exhibits absorption peaks in the UV region. tandfonline.com Studies have shown absorption peaks at 259 nm and 278 nm for this compound in aqueous solutions. tandfonline.com The latter wavelength has been found to be optimal for the determination of this compound by fluorescence spectroscopy. tandfonline.com UV-Vis spectroscopy is particularly useful for identifying conjugated and aromatic molecules like this compound. guided-wave.comprocess-insights.com By measuring the UV spectra of samples with known this compound concentrations, quantitative models can be developed for determining the concentration of future samples. guided-wave.comprocess-insights.com The absorbance at specific wavelengths, such as 305 nm, shows excellent linearity with this compound concentration, allowing for fast and reliable measurement in aqueous streams. guided-wave.comprocess-insights.com The UV absorption spectra of this compound have been correlated with its molecular structure, and studies on chlorinated this compound derivatives have helped validate these correlations. union.edu

X-ray Diffraction (XRD) Analysis of this compound Compounds

X-ray Diffraction (XRD), particularly single-crystal XRD, is a definitive technique for determining the precise three-dimensional structure of this compound compounds and their complexes in the solid state. This provides detailed information about bond lengths, bond angles, and crystal packing. XRD analysis has been used to characterize the structure of benzotriazolium perrhenate, a compound derived from this compound. nih.gov Powder X-ray diffraction (PXRD) is used to characterize the resulting metal after thermal analysis of such complexes. nih.gov Single-crystal X-ray diffraction has confirmed the structures of this compound derivatives and their metal complexes, revealing details about coordination environments and intermolecular interactions like hydrogen bonds and π-π interactions. nih.govrsc.orgiucr.org For example, single-crystal XRD studies on zincic this compound-5-carboxylate frameworks have revealed different network structures (achiral layer or chiral three-dimensional) depending on the synthesis method. cjsc.ac.cn XRD analysis of copper tubes exposed to this compound has been used to analyze the surface composition and the formation of protective films. nih.gov

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) in this compound Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials, while Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, allows for elemental analysis of the observed surfaces. These techniques are valuable for studying the effects of this compound, particularly in its application as a corrosion inhibitor. SEM images can show the morphology of this compound-derived compounds. nih.gov SEM and EDS analysis are used to examine the layers formed on metal surfaces in the presence of this compound, helping to understand the protective mechanisms. nih.govnih.govsci-hub.stresearchgate.netplos.org For instance, SEM micrographs of carbon steel immersed in a this compound-containing solution showed an irregular and porous deposited layer, and EDS analysis confirmed the presence of elements like Fe, C, and Cl in this layer. sci-hub.st In studies of copper corrosion inhibition by this compound, SEM with EDS has been used to analyze the surface composition of copper tubes, confirming the presence of elements from this compound in the protective film. nih.gov EDS analysis can also show the distribution of elements on the surface, providing insights into the uniformity of the formed layer. nih.gov

Chromatographic Methods for this compound Determination

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its derivatives in various matrices, particularly in environmental and industrial samples.

Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), is a widely used technique for the determination of benzotriazoles due to their polarity and relatively low volatility. researchgate.netwright.eduacs.orgscientificlabs.co.ukepa.govdiva-portal.orgnih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a common LC technique used for analyzing this compound. nih.govsielc.comresearchgate.netshimadzu.comresearchgate.net Reverse phase HPLC methods with mobile phases containing acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) are frequently employed. sielc.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the determination of benzotriazoles in water samples, offering low limits of quantification. researchgate.netacs.orgepa.govdiva-portal.orgnih.gov Solid-phase extraction (SPE) is often used as a sample preparation step before LC-MS analysis to concentrate benzotriazoles from water samples and remove interferences. wright.eduacs.orgepa.govdiva-portal.orgnih.govnih.gov Different SPE sorbents, such as Oasis HLB and Oasis MAX, have been evaluated for their efficiency in extracting benzotriazoles. acs.orgepa.govnih.gov

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), can also be used for this compound analysis, although benzotriazoles may exhibit asymmetric peaks in GC. researchgate.netwright.eduscientificlabs.co.ukresearchgate.netnih.gov GC-MS is particularly useful for separating isomers like 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole that might not be fully separated by LC/MS. wright.eduresearchgate.net Derivatization techniques, such as acetylation, can be employed to improve the volatility of polar benzotriazoles for GC analysis. researchgate.netnih.gov Large-volume injection GC-MS methods have been developed for the simultaneous determination of benzotriazoles and benzothiazoles in water. researchgate.net

Liquid Chromatography (LC) with Advanced Detectors

Liquid Chromatography (LC) is a powerful separation technique frequently coupled with advanced detectors, primarily mass spectrometers, for the analysis of this compound and its transformation products. mdpi.comsigmaaldrich.com LC is well-suited for the analysis of polar compounds like this compound, which may have low volatility, making gas chromatography less ideal without derivatization. mdpi.comdiva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used technique for the determination of this compound in environmental samples, such as river and wastewater. sigmaaldrich.comscientificlabs.co.uk This method combines the separation capabilities of LC with the sensitive detection and identification power of MS. This compound can be determined using LC-MS, often with electrospray ionization (ESI) in positive mode to enhance ionization efficiency. acs.orgacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, employing triple quadrupole (QqQ) mass analyzers, is a highly sensitive and selective technique for the quantification of this compound and its derivatives in complex matrices. researchgate.net This method allows for the selection of specific precursor ions and monitoring of characteristic product ions, significantly reducing matrix interference and improving detection limits. LC-MS/MS methods have been developed for the simultaneous determination of various benzotriazoles in aqueous matrices, achieving low limits of quantification. acs.orgresearchgate.net For instance, a method using automated on-line solid phase extraction coupled with LC-MS/MS was developed for determining this compound UV stabilizers in different environmental water matrices, achieving method detection limits in the low ng/L range. diva-portal.org

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Range/Description | Source |

| LC Column | C18, Phenyl-Hexyl, or similar polar phases | acs.orgnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | diva-portal.orgnih.govmn-net.com |

| Mobile Phase Additive | Formic acid or Ammonium acetate | acs.orgresearchgate.net |

| Flow Rate | Typically 0.3 - 1.0 mL/min | nih.govmn-net.comgoogle.com |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | acs.orgnih.govmn-net.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | researchgate.net |

Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) for Transformation Product Identification

LC-QTOF MS is a valuable tool for the identification of transformation products of this compound. nih.govascelibrary.org The high mass accuracy and full-scan capabilities of QTOF MS allow for the detection and elemental composition determination of unknown metabolites and degradation products without the need for authentic standards. acs.orgascelibrary.org This is particularly useful in environmental studies to track the fate of this compound and identify potentially more persistent or toxic byproducts. Studies using LC-QTOF-MS have identified various transformation products of this compound in activated sludge and plants, including hydroxylated and methoxylated this compound isomers. nih.govascelibrary.orgresearchgate.net

Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of this compound, particularly for the identification of the analyte in aqueous and biosolid samples. sigmaaldrich.comscientificlabs.co.uk While this compound has relatively low volatility, derivatization techniques, such as acetylation, can improve its chromatographic behavior and allow for sensitive detection by GC-MS. nih.gov GC-MS can offer better isomer separation, lower matrix effects, and higher selectivity compared to some LC-MS methods. researchgate.net Concurrent derivatization-dispersive liquid-liquid microextraction followed by GC-MS has been developed for the determination of polar benzotriazolic compounds in water samples, achieving low limits of quantification. nih.gov

High Performance Liquid Chromatography (HPLC) for Degradation Monitoring

High Performance Liquid Chromatography (HPLC), often coupled with UV/VIS or fluorescence detectors, can be used for monitoring the degradation of this compound, although these detectors generally yield higher limits of quantification compared to MS detection. mdpi.comdeswater.com HPLC with UV detection has been employed to monitor the degradation of this compound in various studies, including photocatalytic degradation processes. deswater.com The choice of HPLC column and mobile phase composition is crucial for achieving adequate separation of this compound from potential degradation products or matrix components. google.comk-state.edu

Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is essential for the accurate determination of this compound in environmental matrices, which can be highly complex. Solid-phase extraction (SPE) is the most frequently used technique for the extraction and pre-concentration of polar benzotriazoles from aqueous samples like wastewater, river water, and even human urine. mdpi.comacs.orgresearchgate.net SPE offers advantages such as high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction (LLE), and ease of automation. mdpi.comresearchgate.net Various SPE sorbents have been employed, including those based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups for mixed-mode interactions. researchgate.net

Sample preparation procedures for this compound analysis in water matrices often involve steps such as filtration, conditioning of the SPE cartridge, sample loading, washing to remove interferences, and elution of the analytes using appropriate solvents like methanol or acetonitrile. diva-portal.orgresearchgate.netresearchgate.net For complex matrices like wastewater, additional clean-up steps or optimized SPE protocols may be necessary to minimize matrix effects. researchgate.netresearchgate.net Automated on-line SPE coupled directly to LC-MS/MS systems can further simplify the sample preparation process, reduce manual handling, and improve throughput. diva-portal.org

Other sample preparation techniques explored for benzotriazoles include liquid-liquid extraction (LLE) and microextraction techniques like headspace solid-phase microextraction (HS-SPME) for GC-MS analysis. acs.orgnih.gov HS-SPME has been applied for the determination of this compound UV stabilizers in water samples, demonstrating acceptable figures of merit. nih.gov

Solid-Phase Extraction (SPE) of Polar Benzotriazoles

Solid-Phase Extraction (SPE) is a widely utilized technique for the sample preparation of polar benzotriazoles in environmental samples. mdpi.comnih.govresearchgate.net Its prevalence is attributed to high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction (LLE), practical simplicity, and the potential for automatization. mdpi.com In SPE, dissolved analytes are retained on a solid phase through interactions with the sorbent material. mdpi.com The selection of the sorbent, such as reversed-phase (C₁₈), normal-phase (silica), ion exchange, or mixed-mode (polymeric) phases, is critical for achieving selective extraction. mdpi.com

SPE has been successfully applied for the determination of benzotriazoles in various aqueous matrices, including effluent and wastewater, as well as solid samples like sediments, activated sludge, soil, plant material, and detergents. mdpi.comresearchgate.net For solid matrices, SPE is often used as a clean-up step following initial extraction techniques such as liquid-solid extraction (LSE) with ultrasonication, accelerated solvent extraction (ASE), pressurized hot water extraction (PHWE), or microwave extraction (MAE). mdpi.com

Studies have demonstrated the effectiveness of SPE for this compound analysis. For instance, a method using SPE followed by liquid chromatography-high resolution mass spectrometry (LC-HRMS) for the analysis of benzotriazoles in influent wastewater showed apparent recoveries ranging from 48% to 85% in most cases. researchgate.net The method exhibited matrix effects lower than ±30% and achieved method detection and quantification limits below 20 ng/L. researchgate.net Another study utilizing SPE combined with gas chromatography-mass spectrometry (GC-MS) for the determination of benzotriazoles, benzothiazoles, and this compound UV absorbers in seawater and sediment reported precision around 10% and recoveries between 67.40-102.3% for seawater and 77.35-101.8% for sediment. nih.gov Limits of detection ranged from 0.03 to 0.47 ng/L in seawater and 0.01 to 0.58 ng/g in sediment. nih.gov

SPE methods for polar benzotriazoles in aqueous environmental samples have been reviewed, detailing parameters such as sorbent phase, sample matrices, cartridges, eluents, extraction recoveries, and limits of quantification. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, isolation, and enrichment into a single step. mdpi.comsigmaaldrich.com It utilizes a coated fiber to extract analytes from a sample matrix based on adsorption or absorption. sigmaaldrich.com SPME is considered an alternative to traditional extraction methods and offers advantages such as being faster, more sensitive, easier to automate, economical, and aligned with green chemistry principles. mdpi.com

SPME has been applied for the determination of benzotriazoles in various matrices, including environmental water samples and human urine. researchgate.netnih.gov The choice of the fiber coating is crucial for the efficiency of the SPME procedure, as it dictates the affinity between the analyte and the polymeric material of the fiber. researchgate.net Research has shown that a polyacrylate coating was suitable for the extraction of benzotriazoles and other related compounds in environmental aqueous matrices and human urine. researchgate.netnih.gov

Optimization of SPME parameters, such as extraction time, extraction temperature, pH, and salt concentration, is essential for achieving optimal extraction efficiency. researchgate.netnih.gov For instance, optimal conditions determined for the simultaneous determination of benzotriazoles, benzothiazoles, and benzosulfonamides using SPME-GC-QqQMS included an extraction time of 40 minutes, pH 7.1, and 6.0% NaCl. researchgate.netnih.gov While extraction temperature did not significantly affect the responses for all analytes in this study, analyses were performed at room temperature. researchgate.netnih.gov

Headspace SPME (HS-SPME) has also been demonstrated as a useful tool for the efficient enrichment and isolation of benzotriazoles from water samples, particularly when coupled with sample preheating. mdpi.com Optimized HS-SPME conditions for determining benzotriazoles in airport stormwater included a 45-minute extraction time, 100 °C temperature, 1.0 g salt addition, and a 10-minute desorption time at 270 °C. mdpi.com This method achieved recoveries of ≥ 80.0% and a coefficient of variation (CV) of ≤ 14.9%. mdpi.com

Despite its advantages, some studies have indicated that SPME might not be as reliable as SPE for the extraction efficiency and reproducibility of benzotriazoles, benzothiazoles, and this compound UV absorbers in certain matrices like seawater. researchgate.netnih.gov

Stir-Bar Sorptive Extraction (SBSE)

Stir-Bar Sorptive Extraction (SBSE) is another sorptive extraction technique used for the analysis of organic compounds in aqueous matrices, conceptually similar to SPME. science.gov It involves using a stir bar coated with a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), which is immersed in the sample solution and stirred to extract analytes. science.govnih.gov Following extraction, the analytes are usually desorbed from the stir bar, often using thermal desorption or liquid desorption, before analysis. nih.govcapes.gov.br

SBSE has been applied for the determination of this compound UV stabilizers and other benzotriazoles in wastewater and environmental water samples. nih.govcapes.gov.brnih.gov The performance of SBSE is influenced by parameters affecting the extraction and desorption steps, which are often optimized using experimental design strategies. nih.govcapes.gov.br

Studies have investigated the use of different coatings for SBSE of benzotriazoles. A novel polyacrylate (PA)-coated stir bar was used for the extraction of benzothiazole (B30560) (BT) from untreated wastewater, achieving a low limit of detection (LOD) of 0.256 μg/L with a small sample volume. capes.gov.br The method showed good inter-day repeatability with a relative standard deviation (RSD) of 9.8%. capes.gov.br Another study utilized reduced graphene oxide (RGO) coated nickel foam as a stir bar coating for the analysis of this compound UV absorbents, reporting extraction efficiencies between 48% and 64% and faster adsorption/desorption kinetics compared to commercial PDMS-coated stir bars. nih.gov This method achieved LODs between 0.33-0.50 μg/L and recoveries within 83.0-112% in spiked environmental water samples. nih.gov

For the determination of this compound UV stabilizers in wastewater matrices using PDMS-coated stir bars, optimized conditions yielded recoveries ranging from 47.9% to 103.1% and limits of quantification between 0.004 and 0.015 ng/mL. nih.govcapes.gov.br The method demonstrated good linearity, repeatability (RSD < 12.7%), and reproducibility (RSD < 4.5%). nih.govcapes.gov.br

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a microextraction technique that involves the rapid injection of a mixture of a high-density extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution due to the dispersion of tiny droplets of the extraction solvent throughout the aqueous phase, leading to a large contact area between the two phases and facilitating rapid analyte transfer into the extraction solvent. After centrifugation, the settled droplet of the extraction solvent is collected for analysis.

DLLME has been developed for the extraction of both hydrophilic and hydrophobic benzotriazoles from environmental waters. researchgate.netnih.gov One approach involved concurrent acetylation-DLLME combined with gas chromatography-mass spectrometry (GC-MS) for the sensitive determination of five polar benzotriazolic compounds, including 1H-benzotriazole. capes.gov.br Under optimized conditions, this method achieved limits of quantification (LOQs) between 0.007 ng/mL and 0.080 ng/mL, enrichment factors between 93 and 172 times, and recoveries between 86% and 112% in complex aqueous matrices. capes.gov.br

Another novel DLLME method based on the solidification of floating organic droplets (DLLME-SFO) was developed for the determination of this compound UV stabilizers in seawater samples using high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). nih.gov Optimal conditions included using 1-dodecanol (B7769020) as the extraction solvent and methanol as the dispersive solvent. nih.gov This method showed good linearity, with correlation coefficients above 0.99, and average recoveries ranging from 68.3% to 127.5%. nih.gov LODs and LOQs were in the ranges of 0.001-0.090 μg/L and 0.003-0.300 μg/L, respectively. nih.gov

An ionic liquid-based DLLME method has also been developed for the determination of benzotriazoles and benzothiazoles in water samples, utilizing tri-n-butylphosphate as the extractant to avoid toxic chlorinated solvents. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe extraction)

QuEChERS is a sample preparation method initially developed for the analysis of pesticides in fruits and vegetables, but it has been adapted for the extraction of various contaminants, including benzotriazoles, from different matrices. nih.govresearchgate.netcapes.gov.brdntb.gov.ua The QuEChERS approach typically involves a salting-out extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) clean-up step using sorbents. researchgate.net

QuEChERS has been successfully applied for the simultaneous determination of this compound derivatives in sewage sludge. nih.govresearchgate.netcapes.gov.br In the development of such methods, different buffers and dSPE sorbents are evaluated. nih.govcapes.gov.br For the analysis of this compound derivatives in sewage sludge, citrate (B86180) buffer and Z-sep+ (a zirconium-based sorbent) were found to be effective for extraction and dSPE clean-up, respectively. nih.govcapes.gov.br

Studies using QuEChERS for this compound analysis in sewage sludge have reported absolute recoveries higher than 80% for most compounds and matrix effects less than -20%. nih.govcapes.gov.br Limits of detection ranged between 0.5 and 10 ng/g (dry weight), and limits of quantification were between 1 and 25 ng/g (dry weight). nih.govcapes.gov.br The method also demonstrated good repeatability and reproducibility, with RSD values lower than 15%. nih.govcapes.gov.br QuEChERS extraction can also be combined with on-line SPE to reduce analysis time and increase pre-concentration. researchgate.net

QuEChERS has also been used for the determination of benzotriazoles in other matrices, such as seafood. dntb.gov.ua

Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Solvent Extraction (UASE) for Solid Matrices

Pressurized Liquid Extraction (PLE), also known as Pressurized Hot Solvent Extraction (PSE) or Accelerated Solvent Extraction (ASE), is a technique specifically designed for extracting analytes from solid matrices. agroparistech.frulpgc.es It utilizes elevated temperature and pressure to enhance the solubility of analytes and disrupt analyte-matrix interactions, leading to faster and more efficient extraction compared to traditional methods like Soxhlet extraction. agroparistech.frulpgc.es The process typically involves placing the solid sample in an extraction cell, pumping solvent into the cell, heating the cell under pressure, and then transferring the extracted liquid to a collection tube. agroparistech.fr

PLE has been employed for the extraction of benzotriazoles from solid environmental samples such as sediments, sludge, and soil. mdpi.comuoa.grcapes.gov.br It is often used as a preliminary extraction step before clean-up or pre-concentration using techniques like SPE. uoa.gr Studies have applied PLE for the determination of benzotriazoles in biosolid samples, achieving recoveries between 81% and 133%. capes.gov.br

Ultrasound-Assisted Solvent Extraction (UASE), also referred to as Ultrasound-Assisted Extraction (UAE), is another technique used for extracting organic contaminants from solid samples. csic.esresearchgate.net It utilizes ultrasound energy to induce cavitation in the solvent, which enhances solvent penetration into the solid matrix, causes mechanical erosion, and improves mass transfer, resulting in increased extraction efficiency and analyte recovery. researchgate.net UASE can be performed using ultrasonic baths or probes. researchgate.net

UASE is widely used due to its simplicity and applicability to various matrices and solvents. csic.es It is often considered a greener sample preparation technique due to reduced solvent consumption and shorter extraction times compared to classical methods. researchgate.net UASE has been reported as a preferred extraction procedure for emerging contaminants in sewage sludge samples, sometimes followed by PLE. csic.es It can also be coupled with microextraction techniques for liquid samples or assist other methods like QuEChERS by improving phase separation. csic.es

Environmental Fate and Transformation of Benzotriazole

Occurrence and Distribution in Aquatic Environments

Benzotriazole is recognized as a ubiquitous contaminant in the aquatic environment due to its widespread use, high water solubility, and persistence. nih.govwikipedia.org Its incomplete removal during wastewater treatment processes leads to its continuous discharge into surface waters. nih.govaminer.org

Wastewater treatment plants (WWTPs) are significant point sources for the entry of benzotriazoles into aquatic ecosystems. iwaponline.comnih.gov Studies have consistently detected this compound and its derivatives in both the influent and effluent of WWTPs. acs.org For instance, a study of a WWTP in Athens, Greece, detected 1H-benzotriazole and tolyltriazole, with removal efficiencies below 68%. nih.govresearchgate.net Another year-long study of three different WWTPs found that the mean removal efficiency for this compound was 45%, with significant fluctuations across seasons and the lowest removal rates occurring in winter. iwaponline.comnih.goviwaponline.com In some cases, effluent concentrations can be higher than influent concentrations, which may be due to factors like rainfall events diluting the wastewater and reducing the hydraulic retention time of the plant. iwaponline.com Research in Malaysia and Sri Lanka also noted negative removal efficiencies for 1H-BTR in almost all WWTPs studied. acs.org

Table 1: this compound Concentrations and Removal Efficiencies in Wastewater Treatment Plants (WWTPs)

| Compound | Location / WWTP Type | Influent Concentration (ng/L) | Effluent Concentration (ng/L) | Mean Removal Efficiency (%) | Source |

|---|---|---|---|---|---|

| This compound (BTri) | Three German WWTPs (MBR & CAS) | Not Specified | Not Specified | 45% | iwaponline.comiwaponline.com |

| 1H-benzotriazole | Athens, Greece | Not Specified | Not Specified | <68% | nih.gov |

| UV-P | China | 34.5 ± 12.4 | 10.5 ± 6.59 | 89.7% | rsc.org |

| UV-328 | China | Not Specified | 2.74 ± 1.73 | Not Specified | rsc.org |

| UV-234 | China | 4.88 ± 1.35 | Not Detected | 99.7% | rsc.org |

As a consequence of incomplete removal in WWTPs and runoff from various sources, benzotriazoles are frequently detected in surface waters. iwaponline.com Monitoring of German rivers, including the Main and Hengstbach, revealed 1H-BT concentrations ranging from 38 to 1,474 ng/L. nih.gov In Switzerland, a maximum concentration of 6.3 µg/L was found in the Glatt River, with a maximum mass flow of 277 kg per week observed in the Rhine River. nih.govaminer.orgacs.org

Airport runoff, particularly from the use of aircraft de-icing and anti-icing fluids (ADAF), is a significant source of benzotriazoles in nearby surface waters. nih.govwikipedia.orgnih.gov A study monitoring streams near Milwaukee Mitchell International Airport from 2004 to 2019 found 1H-BT concentrations ranging from <0.25 to 150 µg/L. nih.govresearchgate.net Research at various European airports found 1H-benzotriazole in the highest concentrations, ranging up to 467 mg/L in stormwater. repec.org The input from airports often shows a seasonal pattern, with higher concentrations and mass flows observed during colder months when de-icing activities are more frequent. researchgate.net

Table 2: this compound Concentrations in Surface Waters

| Compound | Location | Water Body Type | Concentration Range | Source |

|---|---|---|---|---|

| 1H-BT | Main & Hengstbach Rivers, Germany | River Water | 38 - 1,474 ng/L | nih.gov |

| BT | Glatt River, Switzerland | River Water | Max: 6.3 µg/L | nih.govacs.org |

| 1H-BT | Near Milwaukee Airport, USA | Airport Runoff/Stream | <0.25 - 150 µg/L | nih.govresearchgate.net |

| 4-MeBT | Near Milwaukee Airport, USA | Airport Runoff/Stream | <0.35 - 4,600 µg/L | nih.govresearchgate.net |

| 5-MeBT | Near Milwaukee Airport, USA | Airport Runoff/Stream | <0.25 - 6,600 µg/L | nih.govresearchgate.net |

| 1H-benzotriazole | European Airports | Airport Stormwater | Up to 467 mg/L | repec.org |

The persistence of benzotriazoles allows them to survive conventional drinking water treatment processes, leading to their presence in finished drinking water. acs.org A study of drinking water treatment plants (DWTPs) found mean total this compound concentrations of 390 ng/L in raw water and 51.2 ng/L in treated water. nih.gov The removal efficiency for benzotriazoles in these plants was significantly better (mean of 90.9%) than for other compounds like benzothiazoles, with adsorption processes being particularly effective. nih.gov Despite this, benzotriazoles have been widely detected in tap water. A survey in the UK found 1H-BTR in all tap water samples, with concentrations ranging from 0.6 to 79.4 ng/L. acs.orgresearchgate.net A broader study across 51 major cities in China also demonstrated the widespread occurrence of benzotriazoles in tap water, with a median concentration of 15.6 ng/L. researchgate.net

Table 3: this compound Concentrations in Drinking and Tap Water

| Compound(s) | Location | Water Type | Concentration Range | Source |

|---|---|---|---|---|

| Total BTRs | Unspecified DWTPs | Raw Water | Mean: 390 ng/L | nih.gov |

| Total BTRs | Unspecified DWTPs | Treated Water | Mean: 51.2 ng/L | nih.gov |

| This compound (BT) | UK | Tap Water | 0.6 - 79.4 ng/L | acs.org |

| Tolyltriazole (TT) | UK | Tap Water | <0.5 - 69.8 ng/L | acs.org |